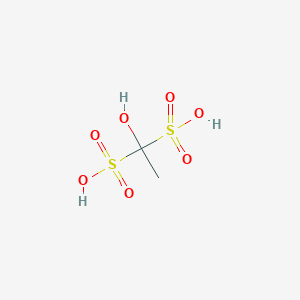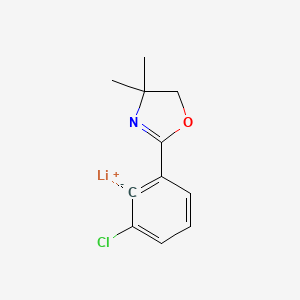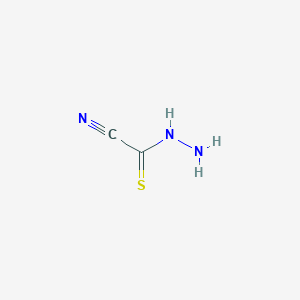
Hydrazinecarbothioyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioyl cyanide is an organic compound that contains both hydrazine and cyanide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinecarbothioyl cyanide can be synthesized through the reaction of hydrazine with carbon disulfide, followed by the addition of cyanogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where hydrazine and carbon disulfide are reacted under specific temperature and pressure conditions. The resulting intermediate is then treated with cyanogen chloride to produce the final compound. The process is carefully monitored to maintain safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the cyanide group.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioyl cyanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hydrazinecarbothioyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, while the hydrazine moiety can interact with other cellular components.
Comparación Con Compuestos Similares
Hydrazinecarbothioyl cyanide can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Similar structure but lacks the cyanide group.
Cyanohydrazine: Contains both hydrazine and cyanide groups but differs in the arrangement of atoms.
Thiosemicarbazide: Contains a thioamide group instead of the cyanide group.
Uniqueness: this compound is unique due to the presence of both hydrazine and cyanide functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80229-03-4 |
|---|---|
Fórmula molecular |
C2H3N3S |
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
cyanomethanethiohydrazide |
InChI |
InChI=1S/C2H3N3S/c3-1-2(6)5-4/h4H2,(H,5,6) |
Clave InChI |
CJYJHQBVVNAQRF-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


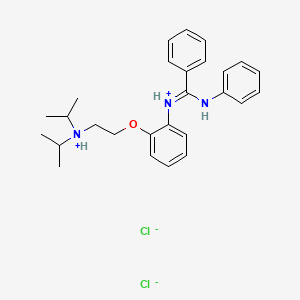
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)


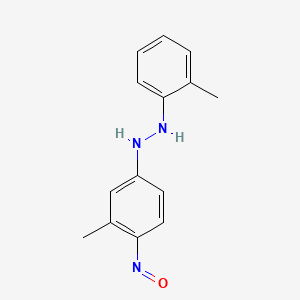
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

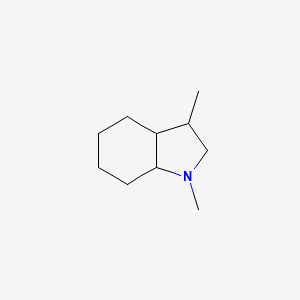

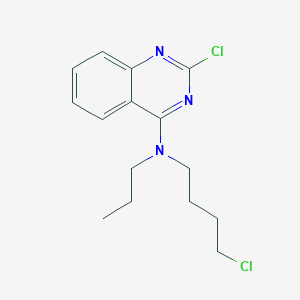
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
